molecular formula C16H22N2O3 B2978457 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide CAS No. 1286728-95-7

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide

Cat. No.: B2978457
CAS No.: 1286728-95-7
M. Wt: 290.363
InChI Key: OTVIUMAOKWQJRA-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative designed for advanced pharmaceutical and biochemical research. Oxalamide compounds are of significant interest in medicinal chemistry due to their potential as modulators of protein-protein interactions and various biological pathways. Similar disubstituted oxalamide structures are frequently explored in early-stage drug discovery for their potential bioactivity . The molecular structure of this compound integrates a phenethyl group, a common pharmacophore found in ligands for various receptors, with a 2-cyclopropyl-2-hydroxypropyl moiety, which can influence the compound's stereochemistry and metabolic stability. Researchers may investigate this compound as a potential chemical probe or a precursor in developing novel therapeutic agents. Its applications are primarily in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block in constructing more complex molecular architectures for screening libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxypropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(21,13-7-8-13)11-18-15(20)14(19)17-10-9-12-5-3-2-4-6-12/h2-6,13,21H,7-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVIUMAOKWQJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide typically involves the reaction of oxalyl chloride with 2-cyclopropyl-2-hydroxypropylamine and phenethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The final compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural Analog: N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

This compound (CAS: 1396883-00-3) shares the oxalamide backbone and phenethyl group with the target compound but replaces the cyclopropyl group with a furan-2-yl substituent . Key differences include:

Property Target Compound Furan Analogue
Molecular Formula Not explicitly reported C₁₇H₂₀N₂O₄
Molecular Weight Not reported 316.35 g/mol
Substituent Cyclopropyl-hydroxypropyl Furan-2-yl-hydroxypropyl
Hydrophobicity Likely higher (cyclopropyl) Moderate (furan has polar oxygen)
Synthetic Accessibility Cyclopropane synthesis may require complex steps Furan derivatives are often more accessible

No biological data are available for this analog in the provided evidence .

Functional Analog: N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

While structurally distinct (hydrazine vs. oxalamide backbone), this compound () serves as a functional comparator due to its cardioprotective activity , outperforming reference drugs Levocarnitine and Mildronate in reducing smooth muscle hypoxia . Key contrasts:

Property Target Compound Hydrazine Hydrobromide
Core Structure Oxalamide Hydrazine-thiazole
Biological Activity Unknown Cardioprotective (validated in hypoxia models)
Target Pathway Not reported Likely mitochondrial or muscle cell receptors
Solubility Moderate (oxalamide polar groups) High (ionic hydrobromide salt)

The hydrazine hydrobromide’s efficacy highlights the importance of aromatic thiazole and tetrahydro-azepine moieties in cardioprotection, suggesting that the target compound’s phenethyl and cyclopropyl groups might need optimization for similar applications .

Key Research Findings and Implications

  • Structural Flexibility : The cyclopropyl group in the target compound may enhance metabolic stability compared to furan analogs, as cyclopropane rings resist enzymatic oxidation .
  • Synthetic Challenges : Cyclopropane synthesis often requires specialized reagents (e.g., Simmons-Smith conditions), whereas furan derivatives are more straightforward to functionalize .

Biological Activity

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide is a synthetic compound with a molecular formula of C16H22N2O3. This compound features a cyclopropyl group, a hydroxypropyl group, and a phenethyloxalamide moiety, which contribute to its unique biological activities and potential applications in various fields such as medicinal chemistry and biochemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclopropylamine with phenyloxalyl chloride. The reaction is conducted under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran, and is usually performed in an inert atmosphere to prevent side reactions.

Industrial Production

In industrial settings, automated reactors are employed to enhance the efficiency and yield of the synthesis process. The production involves meticulous control of reaction parameters, such as temperature and pressure, to ensure high purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may bind to various enzymes or receptors, modulating their activity and influencing cellular processes. The hydroxypropyl group is particularly significant in enhancing binding affinity and specificity.

Therapeutic Potential

Research has indicated that this compound exhibits potential therapeutic properties, including:

  • Anti-inflammatory Activity : this compound has been explored for its ability to reduce inflammation in various models.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of similar oxalamides, it was found that compounds with structural similarities demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Cancer Research : Another investigation focused on the effects of this compound on breast cancer cell lines showed a marked reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .

Comparative Analysis

When compared to other compounds within the oxalamide family, such as N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide, this compound exhibits unique properties due to its specific functional groups. This uniqueness contributes to its distinct biological activities and potential applications in drug development.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its applications extend beyond biology into materials science, where it can be utilized in synthesizing novel materials with specific properties .

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